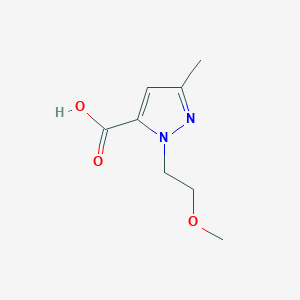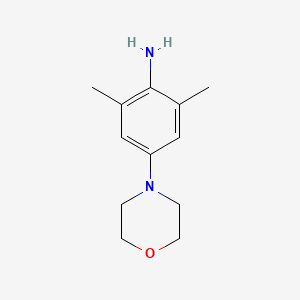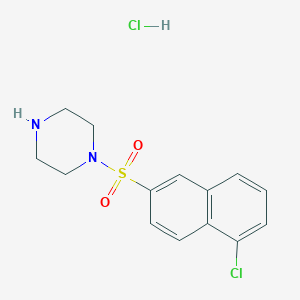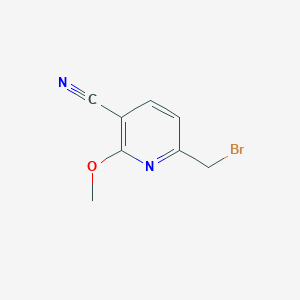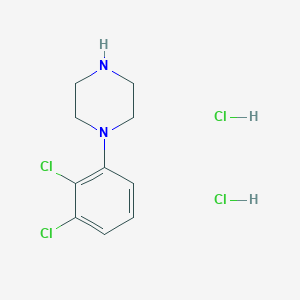
1-(2,3-Dichlorophenyl)piperazine dihydrochloride
描述
1-(2,3-Dichlorophenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H12Cl2N2 · 2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic drugs like aripiprazole .
作用机制
Target of Action
1-(2,3-Dichlorophenyl)piperazine dihydrochloride, also known as 2,3-DCPP, is a compound that primarily targets the serotonin and dopamine receptors . These receptors play a crucial role in regulating mood, cognition, reward, learning, memory, and numerous physiological processes.
Mode of Action
2,3-DCPP acts as a partial agonist of the dopamine D2 and D3 receptors . It is unclear whether 2,3-DCPP is pharmacologically active as a serotonin receptor agonist similar to its close analogue 3-chlorophenylpiperazine (mCPP) . An agonist is a substance that initiates a physiological response when combined with a receptor.
Result of Action
The molecular and cellular effects of 2,3-DCPP’s action are likely to be related to its interaction with dopamine and potentially serotonin receptors. By acting as a partial agonist of these receptors, 2,3-DCPP may modulate neurotransmission in these systems, potentially influencing mood, cognition, and other physiological functions .
生化分析
Biochemical Properties
1-(2,3-Dichlorophenyl)piperazine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes, proteins, and other biomolecules, including serotonin and dopamine receptors. The compound acts as a partial agonist of dopamine D2 and D3 receptors, influencing neurotransmitter release and receptor activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact serotonin and dopamine signaling, leading to changes in neurotransmitter levels and receptor activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to serotonin and dopamine receptors, acting as a partial agonist. This binding results in the modulation of neurotransmitter release and receptor activity, leading to changes in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that the compound can cause changes in behavior, neurotransmitter levels, and receptor activity at different dosages .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound is metabolized in the liver, where it undergoes biotransformation to produce active and inactive metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is distributed throughout the body, with higher concentrations found in the brain due to its ability to cross the blood-brain barrier. This distribution affects its localization and accumulation in specific tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with biomolecules and its role in cellular processes .
准备方法
The synthesis of 1-(2,3-Dichlorophenyl)piperazine dihydrochloride can be achieved through several methods:
Cyclization Method: This involves the cyclization of 2,3-dichlorophenylamine with piperazine in the presence of a suitable solvent.
Condensation Method: Another approach is the condensation of 2,3-dichlorobromobenzene with piperazine.
Industrial production methods often optimize these synthetic routes to improve yield, reduce reaction time, and minimize waste. For instance, the cyclization method can be modified to use more economical raw materials and environmentally friendly solvents .
化学反应分析
1-(2,3-Dichlorophenyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
科学研究应用
1-(2,3-Dichlorophenyl)piperazine dihydrochloride has several applications in scientific research:
Pharmaceutical Research: It is used as an intermediate in the synthesis of antipsychotic drugs such as aripiprazole.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine receptors.
Chemical Synthesis: It serves as a building block in the synthesis of other complex organic molecules.
相似化合物的比较
1-(2,3-Dichlorophenyl)piperazine dihydrochloride can be compared to other similar compounds, such as:
1-(4-Methoxyphenyl)piperazine: This compound has a methoxy group instead of chlorine atoms, which alters its pharmacological properties.
1-(4-Chlorophenyl)piperazine: This compound has a single chlorine atom at the para position, which affects its reactivity and biological activity.
1-Phenylpiperazine: Lacking any substituents on the phenyl ring, this compound serves as a simpler analogue with different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which confers distinct chemical reactivity and pharmacological effects .
属性
IUPAC Name |
1-(2,3-dichlorophenyl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2.2ClH/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14;;/h1-3,13H,4-7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBGKHGFVDCZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864512-47-0 | |
| Record name | 1-(2,3-Dichlorophenyl)piperazine dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL9SA9T7CA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



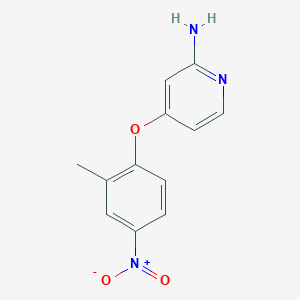

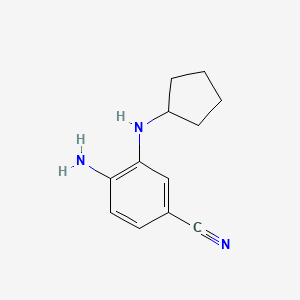



![(3-{[(Methylthio)carbonyl]amino}-1-adamantyl)acetic acid](/img/structure/B3159762.png)
![1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3159767.png)

